molecular formula C16H17N3O2 B13411096 1-(4-Amino-phenoxy)-3-benzoimidazol-1-yl-propan-2-ol CAS No. 856437-72-4

1-(4-Amino-phenoxy)-3-benzoimidazol-1-yl-propan-2-ol

Cat. No.: B13411096
CAS No.: 856437-72-4
M. Wt: 283.32 g/mol
InChI Key: HZLCHYVYYLYEKP-UHFFFAOYSA-N
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Description

1-(4-Amino-phenoxy)-3-benzoimidazol-1-yl-propan-2-ol is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzoimidazole moiety linked to a phenoxy group with an amino substituent, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Amino-phenoxy)-3-benzoimidazol-1-yl-propan-2-ol typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-aminophenol with benzoimidazole derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

1-(4-Amino-phenoxy)-3-benzoimidazol-1-yl-propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, amine derivatives, and substituted phenoxy compounds .

Scientific Research Applications

1-(4-Amino-phenoxy)-3-benzoimidazol-1-yl-propan-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Amino-phenoxy)-3-benzoimidazol-1-yl-propan-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is often mediated by hydrogen bonding and hydrophobic interactions, which stabilize the compound-protein complex .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Amino-phenoxy)-benzoimidazole
  • 4-(4-Amino-phenoxy)-benzoimidazole
  • 1-(4-Hydroxy-phenoxy)-3-benzoimidazol-1-yl-propan-2-ol

Uniqueness

1-(4-Amino-phenoxy)-3-benzoimidazol-1-yl-propan-2-ol stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound for research and industrial applications .

Properties

CAS No.

856437-72-4

Molecular Formula

C16H17N3O2

Molecular Weight

283.32 g/mol

IUPAC Name

1-(4-aminophenoxy)-3-(benzimidazol-1-yl)propan-2-ol

InChI

InChI=1S/C16H17N3O2/c17-12-5-7-14(8-6-12)21-10-13(20)9-19-11-18-15-3-1-2-4-16(15)19/h1-8,11,13,20H,9-10,17H2

InChI Key

HZLCHYVYYLYEKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CC(COC3=CC=C(C=C3)N)O

Origin of Product

United States

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